molecular formula C19H20O B6346649 (2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1623003-45-1

(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B6346649
CAS RN: 1623003-45-1
M. Wt: 264.4 g/mol
InChI Key: ZQMBGULEKQTVAL-JLHYYAGUSA-N
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Description

(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a synthetic organic compound with a unique molecular structure. It is a colorless crystalline solid that has been studied extensively in the scientific community due to its various biochemical and physiological effects. This compound has been used in laboratory experiments to study its mechanism of action and its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not fully understood. However, it is believed that the compound interacts with the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme’s activity. This inhibition results in an increase in the levels of acetylcholine in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the body. This can lead to increased alertness, improved cognitive function, and improved muscle function. Additionally, it has been shown to reduce oxidative stress and inflammation, as well as to modulate the endocrine system.

Advantages and Limitations for Lab Experiments

(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, it can be toxic in large doses and should be handled with care.

Future Directions

The potential applications of (2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one are vast and there are many possible future directions for research. One potential application is the development of new therapeutic agents for the treatment of Alzheimer’s disease. Additionally, further research could be done to investigate the effects of the compound on oxidative stress and inflammation, as well as to explore its potential as an endocrine disruptor. Finally, more research could be done to investigate the mechanism of action of the compound and to develop new methods of synthesis.

Synthesis Methods

(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be synthesized through a variety of methods. The most common method involves the reaction of 2-methylphenylmagnesium bromide with 4-(propan-2-yl)phenylprop-2-en-1-one in the presence of a base such as sodium carbonate. This reaction results in the formation of the desired product in high yields. Other methods of synthesis include the use of Grignard reagents, Wittig reactions, and metal-catalyzed cross-coupling reactions.

Scientific Research Applications

(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound has also been used to study the effects of drug metabolism and as a potential therapeutic agent for the treatment of Alzheimer’s disease. Additionally, it has been used to study the effects of oxidative stress and inflammation, as well as to investigate the effects of endocrine disrupting chemicals.

properties

IUPAC Name

(E)-1-(2-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-14(2)17-11-8-16(9-12-17)10-13-19(20)18-7-5-4-6-15(18)3/h4-14H,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMBGULEKQTVAL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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